[1,1':4',1''-Terphenyl]-4-ylboronic Acid: A Comprehensive Technical Guide for Advanced Research
[1,1':4',1''-Terphenyl]-4-ylboronic Acid: A Comprehensive Technical Guide for Advanced Research
Introduction
[1,1':4',1''-Terphenyl]-4-ylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic electronics, and materials science. Its rigid, planar terphenyl core functionalized with a reactive boronic acid group makes it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and key applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The unique structure of this molecule allows for its use in creating highly conjugated systems, which are essential for the development of novel organic light-emitting diodes (OLEDs), and as a crucial intermediate in the synthesis of pharmacologically active compounds.
Core Data and Physicochemical Properties
The fundamental identification and characteristics of [1,1':4',1''-Terphenyl]-4-ylboronic acid are crucial for its effective use in research and development.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C18H15BO2 | [2] |
| Molecular Weight | 274.13 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 506.8 ± 53.0 °C at 760 mmHg | [2] |
| InChI Key | UAYHYNNEZRKUSH-UHFFFAOYSA-N | [2] |
| Storage Temperature | 4°C | [2] |
Synthesis and Mechanistic Considerations
While commercially available, understanding the synthesis of arylboronic acids is fundamental for researchers who may need to create custom derivatives. The synthesis of [1,1':4',1''-Terphenyl]-4-ylboronic acid typically involves the borylation of a corresponding terphenyl halide.
Generalized Synthetic Workflow
A common and effective method for synthesizing arylboronic acids is through the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.[3]
Caption: Generalized synthetic route to [1,1':4',1''-Terphenyl]-4-ylboronic acid.
Causality in Experimental Choices: The choice between forming a Grignard or an organolithium reagent often depends on the presence of other functional groups in the starting material. Grignard reagents are generally less reactive and more tolerant of certain functional groups, while organolithium reagents are more reactive and can be necessary for less reactive halides. The use of a trialkyl borate, such as trimethyl borate, is a standard and efficient method for introducing the boronic acid functionality. The final acidic workup is essential to hydrolyze the boronate ester intermediate to the desired boronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
[1,1':4',1''-Terphenyl]-4-ylboronic acid is a prominent substrate in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[5]
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The base plays a crucial role in activating the boronic acid for transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol for a Model Suzuki Coupling Reaction
This protocol describes a general procedure for the Suzuki coupling of [1,1':4',1''-Terphenyl]-4-ylboronic acid with an aryl bromide.
Materials:
-
[1,1':4',1''-Terphenyl]-4-ylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, [1,1':4',1''-Terphenyl]-4-ylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition and Degassing: Add the toluene/water solvent mixture. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Self-Validating System: The success of this protocol can be validated at several stages. The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicate a successful reaction. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry.[8] The terphenyl scaffold is a privileged structure in drug design, often used to mimic peptide secondary structures or to interact with large protein surfaces. The ability to functionalize this scaffold using [1,1':4',1''-Terphenyl]-4-ylboronic acid via Suzuki coupling allows for the rapid generation of libraries of potential drug candidates.[9]
Role as a Key Building Block
The rigid and extended structure of the terphenyl moiety can be used to probe deep binding pockets in enzymes and receptors. By coupling different aryl or heteroaryl groups to the terphenyl core, researchers can systematically explore the structure-activity relationship (SAR) of a compound series. This approach is instrumental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Phenylboronic acid-containing polymers have also been investigated for biomedical applications such as drug delivery.[10]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling [1,1':4',1''-Terphenyl]-4-ylboronic acid.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: May cause skin, eye, and respiratory irritation.[2][11] Harmful if swallowed.[2][11]
-
Precautionary Statements: Avoid breathing dust.[12] Wash hands thoroughly after handling.[13][14] Wear protective gloves, eye protection, and face protection.[13]
-
Handling: Use in a well-ventilated area.[13] Keep containers tightly closed in a dry, cool place.[11][13]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[13]
Conclusion
[1,1':4',1''-Terphenyl]-4-ylboronic acid is a high-value chemical intermediate with significant applications in both academic research and industrial drug development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex organic molecules. A thorough understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.
References
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Curia Global. 4-Formylphenyl Boronic Acid (4-FPBA). [Link]
-
ResearchGate. Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues. [Link]
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Protheragen. Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
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Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
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